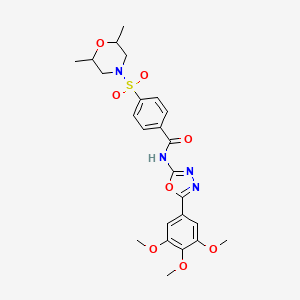

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

描述

4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The sulfonyl moiety at the 4-position of the benzamide is further modified with a 2,6-dimethylmorpholine ring. The trimethoxyphenyl group is reminiscent of combretastatin analogs, which are associated with anticancer properties due to microtubule disruption .

Key structural features include:

- Sulfonyl-morpholino group: Enhances solubility and modulates pharmacokinetics.

- Trimethoxyphenyl substituent: Influences lipophilicity and electronic properties, critical for target binding.

属性

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O8S/c1-14-12-28(13-15(2)35-14)37(30,31)18-8-6-16(7-9-18)22(29)25-24-27-26-23(36-24)17-10-19(32-3)21(34-5)20(11-17)33-4/h6-11,14-15H,12-13H2,1-5H3,(H,25,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSPGHPFNYDOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

- Morpholino Sulfonyl Group : Enhances solubility and bioactivity.

- Oxadiazole Ring : Known for its diverse biological activities.

- Trimethoxyphenyl Substituent : Contributes to the compound's pharmacological profile.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the morpholino and oxadiazole components may interact with specific biological targets such as enzymes or receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to act as inhibitors of phosphoinositide 3-kinases (PI3K), which play a crucial role in cell growth and survival .

Antifungal Activity

Research indicates that related compounds exhibit significant antifungal properties. For example:

- A study showed that derivatives of 1,3,4-oxadiazole demonstrated strong antifungal activity against Pyricularia oryzae, with inhibition rates reaching up to 77.8% .

- Another study reported EC50 values ranging from 19.9 μg/mL to 93.3 μg/mL against various fungi, indicating that similar compounds could be effective in agricultural applications .

Insecticidal Activity

Preliminary bioassays suggest that compounds structurally related to this compound exhibit notable insecticidal activity:

- Effective against pests such as Mythimna separate and Helicoverpa armigera, with lethal activities observed at concentrations around 500 mg/L .

Toxicity Studies

Toxicity assessments using zebrafish models revealed an LC50 value of 14.01 mg/L for one of the related compounds. This suggests a moderate level of toxicity which warrants further investigation for safety in potential therapeutic applications .

Case Studies and Research Findings

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in cancer treatment. Specifically:

- Mechanism of Action : Oxadiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways and arresting the cell cycle at various phases (G2/M phase arrest) .

- Case Study : A study investigating related oxadiazole compounds demonstrated significant cytotoxic effects against glioblastoma cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound's structural components suggest possible antimicrobial activities:

- Research Findings : Studies on similar oxadiazole derivatives have reported effective inhibition against both Gram-positive and Gram-negative bacteria . The sulfonamide group is known for enhancing antibacterial properties.

Analgesic Effects

The analgesic potential of this compound is also noteworthy:

- Mechanism : Analogous compounds have been found to interact with pain receptors and modulate pain pathways independent of traditional opioid mechanisms .

- Case Study : Research on sulfonamide derivatives indicated significant analgesic effects in animal models, suggesting that this compound may also provide pain relief through similar pathways .

Anti-Diabetic Activity

Emerging studies suggest that oxadiazole derivatives may exhibit anti-diabetic properties:

相似化合物的比较

Table 1: Structural Comparison of Key Compounds

Key Observations :

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core lacks the sulfur atom present in 1,2,4-triazoles (e.g., compounds [7–9]), reducing hydrogen-bonding capacity but improving metabolic stability .

Sulfonyl Substituents: The 2,6-dimethylmorpholino group in the target compound likely improves water solubility compared to halophenyl-sulfonyl groups (e.g., Cl/Br in [7–9]) . Morpholine derivatives (as in ) are often used to enhance blood-brain barrier penetration, though the dimethyl substitution here may reduce this effect.

Aromatic Substituents :

- The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to 2,4-difluorophenyl (logP ~2.8) in [7–9], which may enhance membrane permeability but reduce aqueous solubility.

Key Insights :

- The target compound’s synthesis requires precise control of cyclization conditions to avoid oxadiazole ring decomposition, whereas triazoles ([7–9]) form efficiently under basic conditions .

- Morpholino-sulfonyl incorporation (target and ) typically involves sulfonation followed by nucleophilic substitution, with yields sensitive to steric hindrance from dimethyl groups.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

常见问题

Basic: What are the established synthetic pathways for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1 : Cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole ring, often using dehydrating agents like POCl₃ or H₂SO₄ under reflux .

- Step 2 : Sulfonation of the benzamide core with 2,6-dimethylmorpholine sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C .

- Step 3 : Coupling the oxadiazole intermediate with the trimethoxyphenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

Purification is achieved via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

- 1H/13C NMR : Conducted in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns (e.g., oxadiazole protons at δ 8.2–8.5 ppm, morpholino methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Basic: What biological activities have been reported for this compound?

- Anticancer Activity : Inhibits proliferation in cancer cell lines (e.g., IC₅₀ = 2–10 µM against HeLa and MCF-7), likely via tubulin destabilization or kinase inhibition .

- Antimicrobial Potential : Shows moderate activity against Gram-positive bacteria (MIC = 16–32 µg/mL) due to sulfonamide-mediated enzyme disruption .

- Structure-Activity Relationship (SAR) : The 3,4,5-trimethoxyphenyl group enhances membrane permeability, while the sulfonyl morpholino moiety improves solubility .

Basic: What structural features are critical for its biological activity?

- 1,3,4-Oxadiazole Ring : Imparts rigidity and π-π stacking with target proteins .

- 3,4,5-Trimethoxyphenyl Group : Enhances lipophilicity and interactions with hydrophobic binding pockets .

- Sulfonyl Morpholino Motif : Improves solubility and stabilizes hydrogen bonds with catalytic residues (e.g., in kinases or tubulin) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Maintain sulfonation steps at 0°C to minimize side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use DMF for sulfonation (prevents aggregation) and dichloromethane for coupling (enhances reactivity) .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate → methanol) to separate polar byproducts .

Advanced: How to design SAR studies to identify key functional group contributions?

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing trimethoxyphenyl with chlorothiophene) and compare bioactivity .

- In Vitro Assays : Test analogs against cancer cell panels (NCI-60) and bacterial strains to quantify potency shifts .

- Computational Docking : Map binding poses of analogs in tubulin or kinase active sites using AutoDock Vina .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., 48-hour incubation, 10% FBS media) .

- Orthogonal Validation : Confirm mechanisms via Western blot (e.g., tubulin polymerization) or enzymatic assays (e.g., kinase inhibition) .

- Meta-Analysis : Compare data across analogs (e.g., ’s structural table) to isolate substituent-specific effects .

Advanced: What methodologies are recommended for studying target interactions?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized tubulin or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (if crystallizable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。